molecular formula C17H17N3O2S B2480567 (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2063443-00-3

(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2480567
CAS RN: 2063443-00-3
M. Wt: 327.4
InChI Key: NWSBFTMTZMBSHJ-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents, enhancing the compound's pharmacological profile. Numerous synthetic routes exist, from classical condensation reactions to more recent methods employing catalysts and green chemistry principles. The synthesis approach for the specified compound would likely involve steps to construct the cyclohepta[d]pyrimidine core, followed by specific reactions to introduce the (E)-styrylsulfonyl group at the appropriate position, ensuring the correct stereochemistry (Rashid et al., 2021).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a wide range of structural diversity, which significantly impacts their biological activities. The specific stereochemistry of (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine suggests a complex molecular architecture that could influence its binding affinity to biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure and confirming the stereochemistry of such compounds (Maji, 2020).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as nucleophilic substitution, electrophilic substitution, and cycloadditions are common, allowing for the further functionalization and derivatization of the pyrimidine core. These reactions are crucial for modifying the biological activity and solubility of the compounds (Gmeiner, 2020).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations. Advanced analytical techniques are used to characterize these physical properties, providing insights into the compound's behavior in biological systems (Roopan & Sompalle, 2016).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, dictate their interaction with biological targets. Understanding these properties is crucial for predicting the compound's pharmacokinetics and pharmacodynamics. Computational methods, along with experimental studies, play a vital role in assessing these chemical properties (Fatahala et al., 2022).

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to (5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine have been synthesized and characterized. These include substituted tricyclic compounds with antimicrobial properties, such as 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, which have shown significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011).

Biological Evaluation and Therapeutic Potential

A series of compounds related to the specified chemical structure, such as 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidins, have been synthesized and evaluated for their potential as serotonin 5-HT(6) receptor antagonists. These compounds have shown high potency and selectivity in blocking serotonin-induced responses, making them candidates for therapeutic applications (Ivachtchenko et al., 2011).

Antitumor Activity

Research has been conducted on the synthesis and biological evaluation of derivatives of pyrrolo[2,3-d]pyrimidines as inhibitors of certain enzymes in cancer pathways. For instance, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have demonstrated potent inhibition of tumor cell proliferation and dual inhibition of key enzymes in purine nucleotide biosynthesis (Mitchell-Ryan et al., 2013).

Synthesis Methods

Efficient synthesis methods have been developed for compounds structurally similar to the specified chemical, such as (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole. These methods facilitate the production of potent compounds like 5-HT6 antagonists (Isherwood et al., 2012).

Antibacterial and Antioxidant Properties

Further research on pyrimido[4,5-d]pyrimidine derivatives has shown them to be effective as antibacterial and antioxidant agents. The synthesis of these derivatives has been optimized for effectiveness, with specific conditions yielding better activity and potential therapeutic applications (Cahyana, Liandi, & Zaky, 2020).

Mechanism of Action

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes .

Safety and Hazards

Pyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and vapors .

Future Directions

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The future of pyrimidine research lies in the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

12-[(E)-2-phenylethenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,9-8-13-4-2-1-3-5-13)20-14-6-7-17(20)15-11-18-12-19-16(15)10-14/h1-5,8-9,11-12,14,17H,6-7,10H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSBFTMTZMBSHJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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